3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves base-catalyzed Claisen-Schmidt condensation reactions, highlighting the importance of choosing appropriate reactants and conditions to achieve desired structural outcomes. For example, chalcone derivatives have been synthesized through Claisen-Schmidt condensation, which could provide insights into the synthetic pathways for 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has been characterized using techniques like FT-IR, single crystal X-ray diffraction, and Hirshfeld surface analysis. These methods provide detailed insights into dihedral angles, intra-molecular hydrogen bonding, and weak intermolecular interactions, which are crucial for understanding the molecular conformation and stability (Salian et al., 2018).
Chemical Reactions and Properties
Studies on similar compounds reveal the importance of specific functional groups and their positions on the molecule, affecting its reactivity and interaction with other substances. For instance, the presence of chloro and fluoro groups influences the electron density and potential sites for electrophilic and nucleophilic attacks, which can be pivotal in designing synthesis pathways and understanding the compound's reactivity (Parveen S et al., 2016).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction studies provide detailed information on the crystal packing and intermolecular interactions, which are essential for predicting the compound's behavior in different environments and its stability (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure and functional groups. Studies employing computational and spectroscopic methods provide insights into the molecule's electron distribution, potential energy surface, and non-covalent interactions, which are crucial for understanding its chemical behavior (Salian et al., 2018).
Scientific Research Applications
Summary of the Application
“3-chloro-1-(5H-dibenz [b,f]azepine-5yl)propan-1-one” derivatives have been synthesized and evaluated for their potential antioxidant activities . These compounds have been found to inhibit lipid peroxidation and human low-density lipoprotein (LDL) oxidation .
Methods of Application
The derivatives were synthesized by base condensation reaction . The base compound “3-chloro-1-(5H-dibenz [b,f]azepine-5yl)propan-1-one” was obtained by N-acylation of 5H-dibenz [b,f]azepine . The synthesized compounds were then evaluated for their antioxidant activities against inhibition of lipid peroxidation by β-carotene and linoleic acid assay and inhibition
2. Medicinal Chemistry: Antibacterial and Antifungal Activity
Summary of the Application
Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties .
Methods of Application
A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
Results or Outcomes
Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity . Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
3. Medicinal Chemistry: Various Biological Activities
Summary of the Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application
Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
Results or Outcomes
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
4. Medicinal Chemistry: Antiviral Activity
Summary of the Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Methods of Application
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
Results or Outcomes
The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
5. Organic Synthesis
Summary of the Application
“3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one” is used in organic synthesis .
Methods of Application
The compound is synthesized by N-acylation of 5H-dibenz [b,f]azepine .
Results or Outcomes
The compound is an important intermediate in the synthesis of Indinavir .
properties
IUPAC Name |
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOHCVWRXWJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391072 | |
Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
CAS RN |
39105-39-0 | |
Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-CHLOROPROPIONYL)INDAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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